molecular formula C24H24ClN3O3 B15141306 Egfr/brafv600E-IN-1

Egfr/brafv600E-IN-1

Cat. No.: B15141306
M. Wt: 437.9 g/mol
InChI Key: OOIHXWXWHGUVBG-UHFFFAOYSA-N
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Description

Egfr/brafv600E-IN-1 is a potent dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in cases where these mutations are prevalent, such as in colorectal cancer and melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/brafv600E-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of bis-pyrazoline hybrids, which are then modified to achieve the desired dual inhibitory activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Egfr/brafv600E-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may produce oxidized derivatives with altered inhibitory activity, while substitution reactions can yield new compounds with different functional groups .

Scientific Research Applications

Egfr/brafv600E-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr/brafv600E-IN-1 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Egfr/brafv600E-IN-1 is unique due to its dual inhibitory action on both EGFR and BRAF V600E, making it more effective in targeting cancers with these mutations. This dual action can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

8-chloro-10-methyl-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C24H24ClN3O3/c1-16-20-14-18(25)4-7-21(20)28-22(29)15-27(24(30)23(16)28)9-8-17-2-5-19(6-3-17)26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3

InChI Key

OOIHXWXWHGUVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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